molecular formula C9H19NO B11749530 [1-(2-Aminoethyl)cyclohexyl]methanol

[1-(2-Aminoethyl)cyclohexyl]methanol

Cat. No.: B11749530
M. Wt: 157.25 g/mol
InChI Key: UGEGRKJZQHSPJG-UHFFFAOYSA-N
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Description

[1-(2-Aminoethyl)cyclohexyl]methanol: is a chemical compound with the molecular formula C9H19NO. It is also known as 2-amino-1-cyclohexylethanol. This compound features a cyclohexyl ring attached to an aminoethyl group and a hydroxyl group, making it a versatile molecule with various functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Aminoethyl)cyclohexyl]methanol typically involves the reaction of cyclohexanone with ethylenediamine, followed by reduction. The general steps are as follows:

    Cyclohexanone and Ethylenediamine Reaction: Cyclohexanone reacts with ethylenediamine under acidic conditions to form an intermediate imine.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and optimized temperature and pressure conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [1-(2-Aminoethyl)cyclohexyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be further reduced to form amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Cyclohexanone derivatives.

    Reduction: Cyclohexylamines or cyclohexanols.

    Substitution: Various substituted cyclohexyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-(2-Aminoethyl)cyclohexyl]methanol is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its structure allows for the exploration of its effects on biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It can be used as a scaffold for the development of new drugs targeting various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism of action of [1-(2-Aminoethyl)cyclohexyl]methanol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The cyclohexyl ring provides a hydrophobic environment, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: Similar in structure but lacks the aminoethyl group.

    Cyclohexylamine: Contains the amino group but lacks the hydroxyl group.

    2-Amino-1-cyclohexylethanol: Another name for [1-(2-Aminoethyl)cyclohexyl]methanol.

Uniqueness

This compound is unique due to the presence of both amino and hydroxyl groups attached to a cyclohexyl ring. This combination of functional groups provides versatility in chemical reactions and applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

[1-(2-aminoethyl)cyclohexyl]methanol

InChI

InChI=1S/C9H19NO/c10-7-6-9(8-11)4-2-1-3-5-9/h11H,1-8,10H2

InChI Key

UGEGRKJZQHSPJG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CCN)CO

Origin of Product

United States

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